molecular formula C13H20INO3S2 B4593595 N-[2-(tert-butylthio)ethyl]-3-iodo-4-methoxybenzenesulfonamide

N-[2-(tert-butylthio)ethyl]-3-iodo-4-methoxybenzenesulfonamide

Cat. No.: B4593595
M. Wt: 429.3 g/mol
InChI Key: HWMHPZDPGBWGKX-UHFFFAOYSA-N
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Description

N-[2-(tert-butylthio)ethyl]-3-iodo-4-methoxybenzenesulfonamide is a useful research compound. Its molecular formula is C13H20INO3S2 and its molecular weight is 429.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 428.99293 g/mol and the complexity rating of the compound is 389. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Alkylation of Acids, Alcohols, and Phenols

Stable crystalline ethyl N-tert-butyl-4-nitrobenzenesulfonimidate, a related sulfonamide, was prepared by direct O-ethylation with iodoethane, showcasing its utility in ethylating various acids, alcohols, and phenols. This process, termed SNAAP alkylation, is chemoselective, preferring oxygen over nitrogen and sulfur, and is significant for the synthesis of esters and ethers without molecular rearrangements or racemization (Maricich et al., 2013).

Oxidation Catalysis

4-tert-Butylbenzenesulfonamide, another sulfonamide derivative, was utilized as a substituent in tetra peripherally substituted Fe(ii) phthalocyanine, emphasizing its role in enhancing solubility and stability as potential oxidation catalysts. This modified phthalocyanine demonstrated remarkable stability under oxidative conditions and efficiency in the oxidation of cyclohexene and styrene, leading primarily to the formation of allylic ketone and benzaldehyde, respectively (Işci et al., 2014).

Electrophilic Fluorination

The introduction of N-fluoro-(3,5-di-tert-butyl-4-methoxy)benzenesulfonimide (NFBSI) as a sterically demanding electrophilic fluorinating reagent highlights the innovative use of sulfonamide-based compounds in improving enantioselectivity in fluorination reactions. This novel reagent outperforms traditional ones in achieving higher enantioselectivity, exemplifying its significance in the field of organic synthesis (Yasui et al., 2011).

Properties

IUPAC Name

N-(2-tert-butylsulfanylethyl)-3-iodo-4-methoxybenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20INO3S2/c1-13(2,3)19-8-7-15-20(16,17)10-5-6-12(18-4)11(14)9-10/h5-6,9,15H,7-8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWMHPZDPGBWGKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)SCCNS(=O)(=O)C1=CC(=C(C=C1)OC)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20INO3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[2-(tert-butylthio)ethyl]-3-iodo-4-methoxybenzenesulfonamide
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N-[2-(tert-butylthio)ethyl]-3-iodo-4-methoxybenzenesulfonamide

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